Cas no 21354-73-4 (2-(2-hydroxy-4,5-dimethylphenyl)acetic acid)

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 4,5-Dimethyl-2-hydroxyphenylacetic acid
- 2-(2-hydroxy-4,5-dimethylphenyl)acetic acid
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- インチ: 1S/C10H12O3/c1-6-3-8(5-10(12)13)9(11)4-7(6)2/h3-4,11H,5H2,1-2H3,(H,12,13)
- InChIKey: OJJJBGCGGRDQSI-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C)=C(C)C=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009727-250mg |
4,5-Dimethyl-2-hydroxyphenylacetic acid |
21354-73-4 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Enamine | EN300-1843217-0.1g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1843217-1.0g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1843217-5.0g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1843217-0.05g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1843217-0.5g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
Alichem | A010009727-1g |
4,5-Dimethyl-2-hydroxyphenylacetic acid |
21354-73-4 | 97% | 1g |
$1504.90 | 2023-09-02 | |
Enamine | EN300-1843217-0.25g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1843217-10.0g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1843217-10g |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
21354-73-4 | 10g |
$6082.0 | 2023-09-19 |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
2-(2-hydroxy-4,5-dimethylphenyl)acetic acidに関する追加情報
Introduction to 4,5-Dimethyl-2-hydroxyphenylacetic Acid (CAS No. 21354-73-4)
4,5-Dimethyl-2-hydroxyphenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 21354-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework featuring a hydroxyl group and two methyl substituents on a phenyl ring attached to an acetic acid moiety, exhibits a range of potential biological activities that make it a subject of intense research interest.
The molecular structure of 4,5-Dimethyl-2-hydroxyphenylacetic acid consists of a benzene ring with hydroxyl and methyl groups strategically positioned to influence its interactions with biological targets. This arrangement not only contributes to its solubility in both polar and non-polar solvents but also enhances its ability to engage with various enzymes and receptors in biological systems. The presence of the hydroxyl group makes it a potential candidate for further derivatization, allowing chemists to tailor its properties for specific applications.
In recent years, the study of 4,5-Dimethyl-2-hydroxyphenylacetic acid has been particularly driven by its perceived role in modulating inflammatory pathways and oxidative stress responses. Emerging research suggests that this compound may interfere with the activity of key enzymes such as lipoxygenases and cyclooxygenases, which are pivotal in the production of prostaglandins and other mediators involved in inflammation. Such interactions could make it a valuable candidate for the development of novel therapeutic agents targeting chronic inflammatory conditions.
Moreover, the structural features of 4,5-Dimethyl-2-hydroxyphenylacetic acid have also attracted attention in the context of antioxidant research. The hydroxyl groups on the aromatic ring provide multiple sites for redox reactions, enabling the compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property is particularly relevant in diseases where oxidative stress plays a significant role, such as neurodegenerative disorders and cardiovascular diseases. Preliminary studies have shown promising results when 4,5-Dimethyl-2-hydroxyphenylacetic acid is tested in vitro against various oxidative stress-induced cellular damage models.
The synthesis of 4,5-Dimethyl-2-hydroxyphenylacetic acid presents an interesting challenge due to the need for precise functionalization of the aromatic ring. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. However, advancements in catalytic methods have enabled more efficient and scalable synthesis strategies. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the methyl groups and hydroxyl group with high selectivity and yield.
From a pharmacological perspective, the potential applications of 4,5-Dimethyl-2-hydroxyphenylacetic acid are vast. Its ability to modulate both inflammatory and oxidative pathways suggests that it could be repurposed for conditions ranging from arthritis and asthma to neurodegenerative diseases like Alzheimer’s and Parkinson’s. Clinical trials are still in nascent stages, but preclinical data provides compelling evidence for further exploration.
The chemical properties of 4,5-Dimethyl-2-hydroxyphenylacetic acid, such as its stability under various pH conditions and solubility profile, also make it suitable for formulation into diverse drug delivery systems. Whether administered orally, topically, or via targeted delivery methods like nanoparticles or liposomes, this compound holds promise for improving therapeutic outcomes without significant side effects.
In conclusion,4,5-Dimethyl-2-hydroxyphenylacetic acid (CAS No. 21354-73-4) represents a fascinating compound with multifaceted biological activities. Its role in modulating inflammation and oxidative stress underscores its potential as a lead molecule for drug discovery efforts aimed at treating a wide array of diseases. As research continues to uncover new insights into its mechanisms of action,4,5-Dimethyl-2-hydroxyphenylacetic acid is poised to become an important player in modern medicinal chemistry.
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